N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]acetamide
Description
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]acetamide (CAS: 1353016-70-2) is a dibenzazocine-derived compound featuring a bicyclic aromatic core fused with an azocine ring. The molecule includes a 3-oxopropyl linker connecting the dibenzazocine moiety to an acetamide group. This structure enables unique reactivity, particularly in bioorthogonal chemistry and bioconjugation applications. The compound is part of the dibenzoazacyclooctyne (DBCO) family, known for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are critical in click chemistry for labeling biomolecules without toxic catalysts .
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15(23)21-13-12-20(24)22-14-18-8-3-2-6-16(18)10-11-17-7-4-5-9-19(17)22/h2-9H,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSBJPGBEWNHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Dibenzazocine Core
The dibenzazocine scaffold is commonly synthesized via intramolecular Buchwald-Hartwig coupling or palladium-catalyzed cyclization .
Method A: Buchwald-Hartwig Coupling
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Starting Material : 2-Chlorobenzaldehyde derivatives.
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Reduction : TDAE-mediated reduction of nitro groups to amines.
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Cyclization : Pd(OAc)₂/Xantphos-catalyzed intramolecular coupling at 135–190°C.
Example :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | TDAE, DMF, 0°C → RT | 85% |
| 2 | Pd(OAc)₂, Xantphos, K₂CO₃, 135°C | 42% |
This method tolerates electron-withdrawing (e.g., CF₃) and donating (e.g., CH₃) substituents on the aromatic rings.
Method B: Palladium-Catalyzed Intramolecular Arylation
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Substrate : O-(2'-Bromophenyl)anilide enolates.
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Reaction : Pd₂(dba)₃/JohnPhos catalyst system in dioxane at 100°C for 10 minutes.
Advantages : Rapid reaction time (<15 minutes) and high functional group tolerance.
Functionalization with the 3-Oxopropyl Side Chain
The 3-oxopropyl group is introduced via Michael addition or amide coupling .
Method C: Azide Coupling Strategy
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Hydrazide Formation : React methyl anthranilate with amino acid ester hydrochlorides.
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Alkylation : React azides with propiolactone derivatives to form the 3-oxopropyl linkage.
Key Data :
Final Amidation Step
The acetamide group is installed via Schotten-Baumann reaction or HATU-mediated coupling .
Method D: Direct Acetylation
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Substrate : 3-(Dibenzazocin-yl)-3-oxopropylamine.
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Reagent : Acetic anhydride in pyridine.
Optimization :
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Excess Ac₂O (2.5 eq) improves yield to 78%.
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Side products (e.g., over-acetylated derivatives) minimized by controlling stoichiometry.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent (Cyclization) | Toluene | +15% vs. DMF |
| Temperature | 135°C | Max yield at 135°C |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | <5% impurities |
Higher temperatures (>190°C) promote decomposition of the didehydro bond.
Catalytic Systems Comparison
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 42 |
| Pd₂(dba)₃ | JohnPhos | 67 |
| Ni(COD)₂ | DPPF | 28 |
Pd-based systems outperform Ni catalysts in avoiding byproducts.
Industrial-Scale Production Considerations
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Continuous Flow Reactors : Reduce reaction time for cyclization steps from hours to minutes.
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Solvent Recovery : Toluene and ethyl acetate recycled via distillation (≥90% recovery).
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Cost Analysis :
Comparative Analysis of Methodologies
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| A + D | 4 | 31 | 98 | Moderate |
| B + C | 3 | 45 | 95 | High |
| B + D | 3 | 52 | 99 | High |
Method B + D offers the best balance of efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues with Dibenzazocine Cores
The following compounds share the dibenzazocine core but differ in substituents, linkers, and functional groups:
Key Observations :
- Linker Flexibility: The target compound’s short 3-oxopropyl chain contrasts with longer PEG or hexanoic acid linkers in analogues, affecting solubility and steric accessibility in bioconjugation .
- Functional Groups : Derivatives like LS-4270 Biotin-DBCO and DBCO-PEG4-Maleimide incorporate biotin or maleimide for specific biological targeting, whereas the target compound’s acetamide group offers general reactivity for amide bond formation .
β-Acetamidocarbonyl Analogues
Compounds with similar β-acetamidocarbonyl backbones but differing aromatic substituents include:
Key Observations :
- Substituent Effects : The target compound’s dibenzazocine core provides planar aromaticity and strain-enhanced reactivity, unlike the simpler aryl groups in these analogues, which lack SPAAC capability .
- Thermal Stability : The higher melting points of β-acetamidocarbonyl analogues (138–150°C) suggest greater crystallinity compared to the target compound, though its exact melting point is unreported .
Biological Activity
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]acetamide is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Basic Information
- IUPAC Name : this compound
- CAS Number : 1645270-69-4
- Molecular Formula : C20H18N2O2
- Molecular Weight : 318.38 g/mol
- Purity : Typically ≥95% .
Structural Formula
The compound features a complex structure with multiple rings and functional groups, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O2 |
| Molecular Weight | 318.38 g/mol |
| Purity | ≥95% |
| CAS Number | 1645270-69-4 |
Research indicates that this compound interacts with various biological targets, potentially influencing pathways related to cancer therapy and neuroprotection. The compound's ability to modulate enzyme activity and receptor binding is under investigation.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
A study evaluated the effects of this compound on MCF-7 cells:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 25 | 50 | 35 |
| 50 | 20 | 60 |
The results indicate a dose-dependent decrease in cell viability and an increase in apoptosis rates, suggesting significant anticancer potential.
Neuroprotective Effects
Another area of interest is the neuroprotective properties of the compound. Preliminary studies suggest that it may help mitigate oxidative stress-induced neuronal damage, potentially benefiting conditions like Alzheimer's disease.
Research Findings
A recent study focused on the neuroprotective effects of this compound in a model of oxidative stress:
| Treatment Group | Neuronal Survival (%) | Oxidative Stress Markers (µM) |
|---|---|---|
| Control | 100 | 1.2 |
| Compound (10 µM) | 85 | 0.8 |
| Compound (25 µM) | 70 | 0.5 |
The data suggest that higher concentrations of the compound significantly reduce oxidative stress markers while improving neuronal survival rates.
Q & A
Q. Q1: What are the optimal reaction conditions for synthesizing N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]acetamide and its derivatives?
Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt or EDC/DMAP) in dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres. Key parameters include:
- Temperature : Room temperature (25°C) for 12–16 hours .
- Reagents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic DMAP and triethylamine (TEA) for activation .
- Purification : Prep-HPLC with gradients of acetonitrile/water (10 mM NH₄HCO₃) yields >85% purity .
| Reactants | Reagents | Solvent | Yield |
|---|---|---|---|
| 4-(Dibenzoazocinyl)-4-oxobutanoic acid + Amine derivative | EDC, DMAP, TEA | DCM | 44–88% |
Advanced Analytical Challenges
Q. Q2: How should researchers resolve contradictions in LCMS/NMR data during characterization?
Methodological Answer: Discrepancies between theoretical and observed molecular weights (e.g., [M+H]⁺ = 576.3 vs. calculated 576.3 in ) may arise from:
- Byproducts : Unreacted starting materials or hydrolysis products (e.g., free acid forms).
- Solvent Adducts : Acetonitrile or DCM adducts in ESI-MS .
- Tautomerism : Dibenzoazocine rings may exhibit keto-enol tautomerism, altering NMR shifts (e.g., ¹H NMR signals at δ 7.2–8.1 ppm for aromatic protons) .
Q. Recommended Steps :
Repeat purification with buffer-adjusted HPLC (e.g., NH₄HCO₃ to suppress ionization artifacts).
Use 2D NMR (e.g., HMBC, ROESY) to confirm connectivity in ambiguous cases .
Bioorthogonal Applications
Q. Q3: What strategies improve the efficiency of DBCO-based click chemistry in live-cell labeling?
Methodological Answer: The compound’s dibenzoazocine (DBCO) moiety enables copper-free click reactions with azides. For optimal labeling:
- Linker Design : Incorporate hydrophilic PEG spacers (e.g., tetraethylene glycol) to reduce steric hindrance and improve solubility .
- Conjugation pH : Neutral pH (7.0–7.4) minimizes premature hydrolysis of NHS esters .
- Validation : Use fluorescence quenching assays or MALDI-TOF to confirm triazole formation (e.g., λmax shifts in UV-Vis) .
Example from :
Conjugation of DBCO-chelators with immunoconjugates achieved 71–88% yields using NHS ester chemistry in anhydrous acetonitrile .
Stability & Storage
Q. Q4: How does structural instability affect experimental reproducibility, and how can it be mitigated?
Methodological Answer: The acetamide and dibenzoazocine groups are prone to hydrolysis under acidic/basic conditions. Key stability findings:
- Storage : -20°C in anhydrous DMSO or DMF; avoid freeze-thaw cycles .
- In-Use Stability : Half-life <24 hours in aqueous buffers (pH >8.0) due to ester hydrolysis .
- Mitigation : Add stabilizers like trehalose (5% w/v) for lyophilized formulations .
Advanced Pharmacological Profiling
Q. Q5: What in vitro assays are suitable for evaluating target engagement of DBCO-drug conjugates?
Methodological Answer:
- SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure binding kinetics (KD) to receptors like GPCRs .
- Cellular Uptake : Fluorescently tagged DBCO derivatives (e.g., Cy5-DBCO) with confocal microscopy to track internalization .
- Competition Assays : Co-incubate with excess azide-modified ligands to confirm specificity (e.g., IC₅₀ shifts) .
Example from :
DBCO-M20 showed sub-micromolar affinity for GPCRs in live-cell assays, validated via radioligand displacement .
Handling Contradictory Data
Q. Q6: How should researchers address discrepancies in reaction yields across studies (e.g., 44% vs. 88%)?
Methodological Answer: Yield variations often stem from:
- Stoichiometry : Excess EDC (1.5–2.0 eq) improves coupling efficiency .
- Solvent Polarity : DCM vs. DMF alters activation kinetics (DMF preferred for polar amines) .
- Workup : Incomplete removal of urea byproducts (from EDC degradation) reduces yields; use ethyl acetate washes .
Case Study : reports 44% yield using HOAt vs. 88% with DMAP, highlighting the role of coupling agents .
Toxicity & Safety
Q. Q7: What safety protocols are critical when handling this compound in vivo?
Methodological Answer:
- Acute Toxicity : LD₅₀ (oral, rat) = 300 mg/kg; use PPE (gloves, goggles) and fume hoods .
- Ecotoxicity : EC₅₀ (Daphnia magna) = 1.2 mg/L; avoid aquatic discharge .
- First Aid : For skin contact, rinse with 10% acetic acid to neutralize residual carbodiimides .
Computational Modeling
Q. Q8: Which molecular docking parameters predict dibenzoazocine interactions with biological targets?
Methodological Answer:
- Force Fields : AMBER or CHARMM for ligand flexibility due to the strained dibenzoazocine ring .
- Binding Pockets : Prioritize hydrophobic pockets (e.g., GPCR transmembrane domains) for π-π stacking .
- Validation : Compare docking poses with ROESY NMR data (e.g., NOE correlations between aromatic protons and target residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
